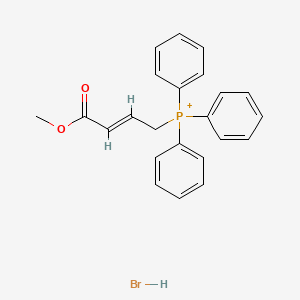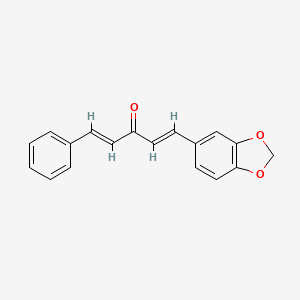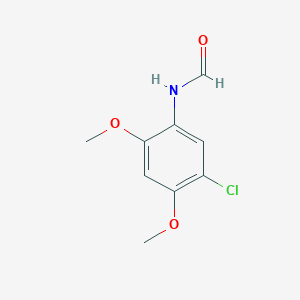
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(5-chloro-2,4-diméthoxyphényl)- est un composé chimique de formule moléculaire C9H10ClNO3. Il est connu pour sa structure unique, qui comprend un groupe formamide lié à un cycle 5-chloro-2,4-diméthoxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Formamide, N-(5-chloro-2,4-diméthoxyphényl)- peut être synthétisé par réaction de la 5-chloro-2,4-diméthoxyaniline avec l’acide formique. La réaction implique généralement le chauffage du mélange pour favoriser la formation de la liaison formamide. Les conditions de réaction peuvent varier, mais une méthode courante consiste à faire refluxer les réactifs dans un solvant approprié tel que l’éthanol ou le méthanol.
Méthodes de production industrielle
En milieu industriel, la production de Formamide, N-(5-chloro-2,4-diméthoxyphényl)- peut impliquer un processus en flux continu où les réactifs sont alimentés dans un réacteur sous des conditions contrôlées de température et de pression. Le produit est ensuite purifié par distillation ou cristallisation afin d’obtenir le composé souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Formamide, N-(5-chloro-2,4-diméthoxyphényl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe formamide en un groupe amine.
Substitution : Le groupe chloro sur le cycle phényl peut être substitué par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que l’amidure de sodium ou la thiourée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent entraîner divers dérivés phényliques substitués.
Applications de recherche scientifique
Formamide, N-(5-chloro-2,4-diméthoxyphényl)- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Ce composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou comme sonde pour les voies biologiques.
Industrie : Il est utilisé dans la production de colorants, de produits agrochimiques et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Le mécanisme par lequel Formamide, N-(5-chloro-2,4-diméthoxyphényl)- exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le groupe formamide peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur activité. Les groupes chloro et méthoxy sur le cycle phényl peuvent également participer à diverses interactions, affectant la réactivité globale du composé et ses propriétés de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
- Formamide, N-(2,4-diméthoxyphényl)-
- Formamide, N-(5-chloro-2-méthoxyphényl)-
- Formamide, N-(5-chloro-2,4-diméthoxyphényl)-2-(4-méthylphényl)sulfonyl acétamide
Unicité
Formamide, N-(5-chloro-2,4-diméthoxyphényl)- est unique en raison de la présence à la fois de groupes chloro et méthoxy sur le cycle phényl, qui confèrent des propriétés chimiques et physiques distinctes. Ces groupes fonctionnels influencent la réactivité du composé, le rendant adapté à des applications spécifiques que des composés similaires pourraient ne pas être en mesure de réaliser.
Propriétés
Numéro CAS |
71862-07-2 |
|---|---|
Formule moléculaire |
C9H10ClNO3 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
BEVYVHFVUZEDRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



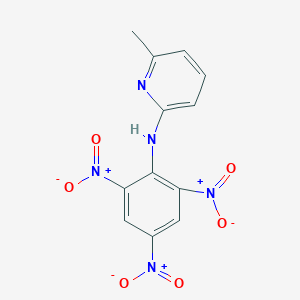
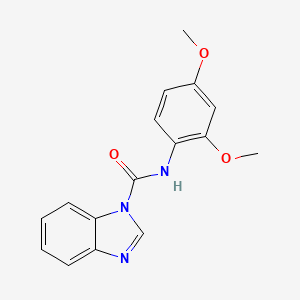

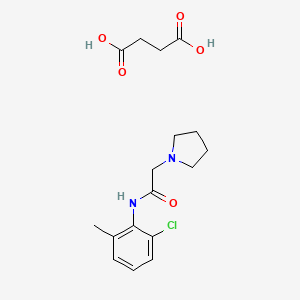
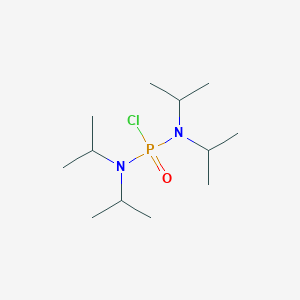
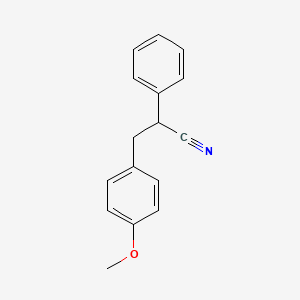
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


